N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine-d8
N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine-d8
Brand Name:
Vulcanchem
CAS No.:
1329485-57-5
VCID:
VC0142769
InChI:
InChI=1S/C17H26N2O2/c1-14-6-5-7-15(12-14)13-18-8-10-19(11-9-18)16(20)21-17(2,3)4/h5-7,12H,8-11,13H2,1-4H3/i8D2,9D2,10D2,11D2
SMILES:
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula:
C17H26N2O2
Molecular Weight:
298.456
N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine-d8
CAS No.: 1329485-57-5
Cat. No.: VC0142769
Molecular Formula: C17H26N2O2
Molecular Weight: 298.456
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1329485-57-5 |
|---|---|
| Molecular Formula | C17H26N2O2 |
| Molecular Weight | 298.456 |
| IUPAC Name | tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H26N2O2/c1-14-6-5-7-15(12-14)13-18-8-10-19(11-9-18)16(20)21-17(2,3)4/h5-7,12H,8-11,13H2,1-4H3/i8D2,9D2,10D2,11D2 |
| Standard InChI Key | WMBMUICSIFOYRW-JNJBWJDISA-N |
| SMILES | CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)OC(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator